molecular formula C4H4NaO4 B093856 Sodium fumarate CAS No. 17013-01-3

Sodium fumarate

Cat. No.: B093856
CAS No.: 17013-01-3
M. Wt: 139.06 g/mol
InChI Key: RYDFXSRVZBYYJV-TYYBGVCCSA-N
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Mechanism of Action

Target of Action

Sodium fumarate primarily targets the mitochondria, the powerhouse of the cell . It is involved in the tricarboxylic acid (TCA) cycle, a central metabolic network in most organisms .

Mode of Action

This compound acts by triggering the release of mitochondrial DNA and RNA into the cytosol, aberrantly activating inflammation . It is converted to malate by the enzyme fumarate hydratase . The accumulation of fumarate can lead to the release of nucleic acids from mitochondria into the cytosol, activating specific inflammation-related pathways .

Biochemical Pathways

This compound affects the TCA cycle, a series of reactions vital for oxygen-dependent energy derivation . It is involved in the biosynthesis of alpha-ketoglutarate (AKG), a key metabolite in the TCA cycle . The accumulation of fumarate can suppress glycolysis .

Pharmacokinetics

The pharmacokinetics of oral fumarates, such as this compound, are highly variable, particularly after food intake . The concentrations of monomethylfumarate, the biologically active metabolite, increase in the blood after the administration of this compound .

Result of Action

The molecular and cellular effects of this compound’s action include the activation of specific inflammation-related pathways and the suppression of glycolysis . It also triggers the release of mitochondrial nucleic acids into the cytosol, aberrantly activating inflammation .

Action Environment

Environmental factors, such as diet, can influence the action of this compound. For instance, the addition of this compound to different substrates can affect methane production, ruminal fermentation, and microbial community in ruminants .

Biochemical Analysis

Biochemical Properties

Sodium fumarate plays a significant role in biochemical reactions. It is involved in the tricarboxylic acid (TCA) cycle, a crucial metabolic pathway in cells . In the TCA cycle, the enzyme fumarase catalyzes the conversion of fumarate to L-malate . This reaction is reversible, and in the presence of fumarase, malate can be converted back to fumarate .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. For instance, it has been found to influence cell function by participating in the cellular DNA damage response (DDR) to double-strand breaks . In human cells, fumarase, which is involved in the conversion of fumarate to L-malate, is localized to the nucleus upon DNA damage. There, its enzymatic activity catalyzes the reverse conversion of malate to fumarate, causing local accumulation of fumarate .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules and its impact on gene expression. Fumarase, which interacts with fumarate, is phosphorylated by the DNA-dependent protein kinase (DNA-PK) complex. This induces the recruitment of fumarase to the DNA double-strand break and local generation of fumarate . Fumarate inhibits the lysine demethylase 2B (KDM2B), thereby facilitating the dimethylation of histone H3, which leads to the repair of the break by the non-homologous end joining (NHEJ) pathway .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, exogenous fumarate, a TCA cycle intermediate, has been found to enhance the activities of EMP, PPP, and TCA respiratory metabolic pathways, resulting in a significantly increased level of pyruvate and glyceraldehyde-3-phosphate .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While specific studies on this compound are limited, research on dimethyl fumarate, a related compound, has shown dose-dependent effects in animal models .

Metabolic Pathways

This compound is involved in the TCA cycle, a key metabolic pathway. The TCA cycle is central to cellular respiration, where it serves to oxidize acetyl-CoA to produce ATP, the cell’s main energy currency . Fumarate is an intermediate in this cycle and is converted to malate by the enzyme fumarase .

Subcellular Localization

Fumarase, the enzyme that interacts with fumarate, is primarily localized in the mitochondria. Upon DNA damage, the cytosolic form of fumarase is localized to the nucleus . This suggests that fumarate, as the substrate of fumarase, may also have a subcellular localization pattern that changes based on cellular conditions .

Chemical Reactions Analysis

Sodium fumarate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like hydrogen gas for reduction. The major products formed from these reactions include maleic acid, succinic acid, and various substituted fumarates .

Comparison with Similar Compounds

Sodium fumarate can be compared with other similar compounds such as:

This compound is unique in its specific applications as an electron acceptor in microbial cultivation and its potent antioxidant properties .

Properties

CAS No.

17013-01-3

Molecular Formula

C4H4NaO4

Molecular Weight

139.06 g/mol

IUPAC Name

disodium;(E)-but-2-enedioate

InChI

InChI=1S/C4H4O4.Na/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/b2-1+;

InChI Key

RYDFXSRVZBYYJV-TYYBGVCCSA-N

Isomeric SMILES

C(=C/C(=O)O)\C(=O)O.[Na]

SMILES

C(=CC(=O)[O-])C(=O)[O-].[Na+].[Na+]

Canonical SMILES

C(=CC(=O)O)C(=O)O.[Na]

371-47-1
17013-01-3

Pictograms

Irritant

Synonyms

ammonium fumarate
fumaric acid
Furamag
mafusol
magnesium fumarate
sodium fumarate

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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